(NZ)-N-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylidene]hydroxylamine
CAS No.: 149054-67-1
Cat. No.: VC20159221
Molecular Formula: C12H13N3O2
Molecular Weight: 231.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 149054-67-1 |
|---|---|
| Molecular Formula | C12H13N3O2 |
| Molecular Weight | 231.25 g/mol |
| IUPAC Name | (NZ)-N-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylidene]hydroxylamine |
| Standard InChI | InChI=1S/C12H13N3O2/c1-9-11(8-13-16)12(15(2)14-9)17-10-6-4-3-5-7-10/h3-8,16H,1-2H3/b13-8- |
| Standard InChI Key | AKGVMZJNWXUJBJ-JYRVWZFOSA-N |
| Isomeric SMILES | CC1=NN(C(=C1/C=N\O)OC2=CC=CC=C2)C |
| Canonical SMILES | CC1=NN(C(=C1C=NO)OC2=CC=CC=C2)C |
Introduction
Chemical Identity and Structural Characteristics
Table 1: Key Identifiers of (NZ)-N-[(1,3-Dimethyl-5-phenoxypyrazol-4-yl)methylidene]hydroxylamine
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 110035-28-4 | |
| SMILES | CC1=NN(C(=C1C=NO)OC2=CC=CC=C2)C | |
| InChIKey | AKGVMZJNWXUJBJ-UHFFFAOYSA-N | |
| Synonyms | Fenpyroximate M-13, SCHEMBL9262044 |
Structural Analysis
The pyrazole core is a five-membered aromatic ring with two adjacent nitrogen atoms. Methyl groups at positions 1 and 3 enhance steric stability, while the phenoxy group at position 5 introduces hydrophobic character. The oxime group at position 4 contributes to hydrogen bonding and metal coordination, which may influence its reactivity in synthetic applications . Computational models (e.g., PubChem’s 3D conformer) suggest a planar pyrazole ring with the oxime group adopting a trans configuration relative to the phenoxy substituent .
Synthesis and Production
Laboratory-Scale Synthesis
The compound is synthesized via condensation of 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in methanol under mild conditions .
Procedure:
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Dissolve 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde (10 mmol) in methanol (50 mL).
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Add hydroxylamine hydrochloride (12 mmol) and stir at 25°C for 6–8 hours.
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Filter the precipitated product and wash with cold methanol.
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Dry under vacuum to obtain a white crystalline solid (yield: 85–90%) .
Table 2: Reaction Conditions and Yield
| Parameter | Value |
|---|---|
| Temperature | 25°C |
| Reaction Time | 6–8 hours |
| Solvent | Methanol |
| Yield | 85–90% |
Industrial-Scale Optimization
Patent US20180258050A3 describes hydrogenation and catalyst reuse strategies for analogous pyrazole oxime syntheses . While specific to a different substrate, the methodology informs scalable production:
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Catalyst: Platinum on activated charcoal (1–5 wt%).
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Conditions: 15–25°C, 5–15 bar H₂ pressure.
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Workup: Filtration, solvent washing (MTBE/water), and vacuum drying .
These protocols emphasize efficiency, with catalyst reuse reducing costs and waste .
Physicochemical Properties
Thermal and Solubility Profiles
The compound is a white crystalline solid with a melting point of 133–134°C . It is insoluble in water but soluble in polar organic solvents (e.g., methanol, ethanol) due to its hydrophobic phenoxy group and polar oxime moiety .
Table 3: Physicochemical Data
| Property | Value |
|---|---|
| Melting Point | 133–134°C |
| Boiling Point | 359.4°C (predicted) |
| Density | 1.21 g/cm³ |
| pKa | 10.45 (predicted) |
| Solubility in Water | Insoluble |
| Solubility in Methanol | >50 mg/mL |
Applications in Agrochemical Synthesis
Role in Fenpyroximate Production
The compound is a direct precursor to fenpyroximate, a potent acaricide targeting spider mites in crops . The oxime group undergoes further functionalization (e.g., esterification) to enhance bioactivity and persistence .
Mechanism of Action
Fenpyroximate inhibits mitochondrial electron transport at complex I, disrupting cellular energy production in pests . The oxime moiety’s ability to chelate metal ions may contribute to binding at the target site .
Future Research Directions
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